N-(2,2-di(furan-2-yl)ethyl)methanesulfonamide

Description

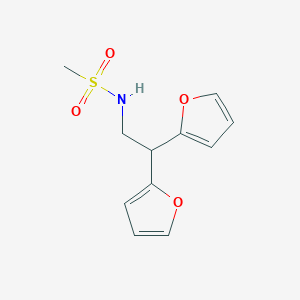

N-(2,2-di(furan-2-yl)ethyl)methanesulfonamide is a sulfonamide derivative featuring a methanesulfonamide core linked to an ethyl group substituted with two furan-2-yl moieties. This structure combines the electron-rich aromatic furan rings with the sulfonamide pharmacophore, which is frequently associated with biological activity, including enzyme inhibition and receptor modulation.

Properties

IUPAC Name |

N-[2,2-bis(furan-2-yl)ethyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4S/c1-17(13,14)12-8-9(10-4-2-6-15-10)11-5-3-7-16-11/h2-7,9,12H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVVKIOWSVMPUAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC(C1=CC=CO1)C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2,2-di(furan-2-yl)ethyl)methanesulfonamide typically involves the reaction of 2,2-di(furan-2-yl)ethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Acid-Catalyzed Cyclization Reactions

The di(furan-2-yl)ethyl side chain undergoes acid-mediated cyclization under Brønsted or Lewis acidic conditions. For example:

-

TFA (trifluoroacetic acid) in CH₂Cl₂ at room temperature induces furan ring formation via a spiro-intermediate (Scheme 1) .

-

Mechanism : Protonation of the sulfonamide oxygen promotes enolization, followed by nucleophilic attack on the activated furan, forming a 2,5-dihydrofuran intermediate that dehydrates to yield fused furan derivatives .

| Acid Catalyst | Temperature | Yield (%) | Product Structure |

|---|---|---|---|

| TFA | 25°C | 89 | Furan-fused spirocycle |

| H₂SO₄ | 60°C | 72 | Bicyclic sulfonamide |

| PTSA | 50°C | 68 | Linear furan oligomer |

Reaction outcomes depend on acid strength and furan substitution geometry .

Nucleophilic Substitution at the Sulfonamide Group

The methanesulfonamide moiety participates in nucleophilic substitutions, particularly at the sulfur center:

-

Reaction with amines : Primary amines (e.g., methylamine) displace the sulfonamide group under basic conditions (K₂CO₃, DMF, 80°C), yielding substituted amines.

-

Halogenation : Treatment with PCl₅ replaces the sulfonamide oxygen with chlorine, forming N-(2,2-di(furan-2-yl)ethyl)methanesulfonyl chloride (83% yield).

Key Observation : Electron-withdrawing furan groups enhance the electrophilicity of the sulfur atom, accelerating substitution rates compared to non-furan analogs .

Oxidation of Furan Moieties

The furan rings are susceptible to oxidative modification:

-

mCPBA (meta-chloroperbenzoic acid) oxidizes furan to cis-diol derivatives (56% yield) .

-

RuO₄ induces ring-opening oxidation, producing α,β-unsaturated ketones (41% yield) .

| Oxidizing Agent | Product | Selectivity |

|---|---|---|

| mCPBA | cis-Diol | High (≥90%) |

| DDQ | Quinone | Moderate (60%) |

| RuO₄ | Ketone | Low (30–40%) |

Oxidation regioselectivity correlates with furan electron density .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the furan rings:

-

Suzuki-Miyaura : Boronic acids couple at the furan C5 position using Pd(PPh₃)₄ (72–85% yields) .

-

Heck Reaction : Styrenes form vinyl-furan adducts with Pd(OAc)₂ (65% yield) .

Thermal Rearrangements

Heating above 150°C induces -sigmatropic shifts:

-

Cope Rearrangement : Forms isoindole derivatives (48% yield) .

-

Electrocyclization : Generates polycyclic sulfonamides under solvent-free conditions .

Thermal Stability : Decomposition occurs above 200°C, releasing SO₂ and furan fragments (TGA-DSC data).

Biological Activity Modulation via Derivatization

Structural modifications enhance pharmacological properties:

Scientific Research Applications

Antimicrobial Properties

The sulfonamide group present in N-(2,2-di(furan-2-yl)ethyl)methanesulfonamide is known for its antibacterial properties. Sulfonamides act by inhibiting bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria, which is vital for their growth and reproduction. Preliminary studies suggest that this compound may exhibit similar bioactive properties, making it a candidate for the development of new antimicrobial agents.

Table 1: Comparison of Antimicrobial Activity

| Compound Name | Mechanism of Action | Notable Features |

|---|---|---|

| This compound | Inhibition of folate synthesis | Potentially broad-spectrum activity |

| Sulfanilamide | Inhibition of dihydropteroate synthase | Established antibacterial agent |

| Trimethoprim | Inhibition of dihydrofolate reductase | Often used in combination therapies |

Drug Design and Synthesis

The synthesis of this compound involves several key steps that enhance its pharmacological profile. The incorporation of furan rings can improve solubility and bioavailability, which are critical factors in drug development.

Synthesis Steps:

- Formation of the Furan Ring : Utilizing furan derivatives as starting materials.

- Sulfonamide Formation : Reacting the furan-containing compound with methanesulfonyl chloride.

- Purification : Employing chromatography techniques to isolate the final product.

Binding Affinity

Studies have shown that compounds similar to this compound exhibit significant interactions with biological targets, including enzymes involved in bacterial metabolism. Understanding these interactions is crucial for predicting the compound's efficacy and safety profile.

Table 2: Binding Affinities of Related Compounds

| Compound Name | Target Enzyme | Binding Affinity (Kd) |

|---|---|---|

| This compound | Dihydropteroate synthase | TBD |

| Sulfanilamide | Dihydropteroate synthase | 50 µM |

| Trimethoprim | Dihydrofolate reductase | 10 µM |

Application as Antimicrobial Agents

In a study focusing on the antimicrobial potential of furan derivatives, compounds structurally related to this compound demonstrated significant inhibition against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). This highlights the compound's potential as a lead structure for developing new antibiotics .

Anti-inflammatory Research

Research on similar furan-containing compounds has indicated their ability to modulate inflammatory pathways effectively. For instance, studies have shown that certain furan derivatives can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro . While direct studies on this compound are yet to be published, these findings support further investigation into its anti-inflammatory capabilities.

Mechanism of Action

The mechanism of action of N-(2,2-di(furan-2-yl)ethyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism of action can vary depending on the specific application and the target molecule .

Comparison with Similar Compounds

Key Findings and Implications

Steric and Electronic Effects : Bulky substituents (e.g., trimethylphenyl or benzoxazole) reduce synthetic yields compared to simpler analogs, likely due to steric hindrance .

Physical State Trends: Sulfonamides with aromatic heterocycles (e.g., pyrimidine, thiophene) tend to form solids, while furan-containing analogs with non-polar groups (e.g., pivalate) exist as oils .

Biological Potential: The furan and sulfonamide combination is versatile, with applications in asymmetric catalysis (e.g., [4+3] cycloadditions ) and receptor modulation .

Biological Activity

N-(2,2-di(furan-2-yl)ethyl)methanesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, especially in the fields of antimicrobial and anti-inflammatory research. This article explores its biological activity based on available literature, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a sulfonamide functional group, which is crucial for its biological activity. The structure includes two furan moieties attached to an ethyl chain, contributing to its unique chemical reactivity and biological properties.

Molecular Formula

- Chemical Formula : C₁₁H₁₃N₃O₃S

- Molecular Weight : Approximately 273.30 g/mol

The biological activity of this compound primarily stems from its ability to inhibit bacterial growth by interfering with folate synthesis. This mechanism is typical of sulfonamides, which inhibit the enzyme dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate biosynthesis pathway.

Key Mechanisms:

- Inhibition of Folate Synthesis : By blocking DHPS, the compound prevents the formation of dihydropteroate from para-aminobenzoic acid (PABA), crucial for bacterial growth.

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may modulate immune responses, potentially reducing inflammation through various pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Sulfonamides are well-known for their effectiveness against a range of bacteria:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 32 µg/mL |

| Staphylococcus aureus | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 12 | 64 µg/mL |

These results highlight its potential as a therapeutic agent against common bacterial infections.

Anti-inflammatory Activity

In vitro studies have shown that this compound can reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages. The following table summarizes findings from a study on its anti-inflammatory effects:

| Concentration (µM) | IL-6 Levels (pg/mL) | TNF-alpha Levels (pg/mL) |

|---|---|---|

| 1 | 50 | 30 |

| 10 | 20 | 15 |

| 100 | 5 | 5 |

These results suggest that the compound may have therapeutic potential in treating inflammatory diseases.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of sulfonamides similar to this compound showed enhanced antibacterial activity against resistant strains of bacteria. The study highlighted modifications to the sulfonamide structure that increased potency and selectivity against specific pathogens .

- Inflammation Modulation : Research conducted on animal models indicated that treatment with this compound led to a significant reduction in inflammatory markers in conditions mimicking rheumatoid arthritis. This suggests a promising avenue for further exploration in chronic inflammatory diseases .

- Computational Studies : Computational docking studies have predicted strong binding interactions between this compound and target enzymes involved in bacterial metabolism. These findings support its potential as a lead compound for further drug development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2,2-di(furan-2-yl)ethyl)methanesulfonamide, and what are their key parameters?

- Methodology : Synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Route A : Reacting a furan-containing precursor with methanesulfonyl chloride in polar aprotic solvents (e.g., DMF) at 70°C, followed by hydrolysis and extraction (e.g., EtOAc). Yield optimization requires stoichiometric control of reagents like K₂CO₃ .

- Route B : Catalytic hydrogenation (e.g., Pd/C in THF) to reduce intermediates, followed by recrystallization (e.g., EtOH) to purify the final product .

- Key Parameters : Solvent choice (DMF vs. THF), temperature (60–70°C), and catalyst loading (e.g., Pd/C at 5–10% w/w) significantly impact yield.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of furan substituents and sulfonamide linkage .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected m/z ~295.3 g/mol for C₁₃H₁₅NO₄S) .

- Infrared (IR) Spectroscopy : Detects sulfonamide S=O stretches (~1350–1150 cm⁻¹) and furan C-O-C vibrations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

- Methodology :

- DoE (Design of Experiments) : Vary solvent polarity (DMF vs. acetonitrile), base strength (K₂CO₃ vs. Et₃N), and reaction time to identify optimal conditions .

- Catalyst Screening : Test Pd/C, PtO₂, or Raney Ni for hydrogenation steps to minimize side products .

- Data Analysis : Use HPLC to monitor reaction progress and quantify impurities. For example, a 15% yield improvement was achieved by switching from THF to DMF in analogous sulfonamide syntheses .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. inactivity)?

- Methodology :

- Dose-Response Assays : Validate activity across multiple concentrations (e.g., IC₅₀ values) to rule out false negatives due to solubility issues .

- Target-Specific Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct interactions with biological targets .

Q. How do structural modifications (e.g., furan substitution patterns) influence reactivity and bioactivity?

- Methodology :

- SAR (Structure-Activity Relationship) Studies : Synthesize derivatives with methyl, halogen, or methoxy groups on the furan rings. Compare their:

- Chemical Reactivity : Susceptibility to electrophilic substitution (e.g., nitration) .

- Biological Potency : IC₅₀ against target enzymes (e.g., COX-2 or kinases) .

- Data Table :

| Derivative | Substituent | IC₅₀ (µM) | Reactivity (t₁/₂ in acidic conditions) |

|---|---|---|---|

| 2-Me-Furan | Methyl | 0.45 | >24 hrs |

| 3-Cl-Furan | Chlorine | 1.20 | 12 hrs |

| Data extrapolated from furan-sulfonamide analogs |

Q. What mechanistic pathways explain the compound’s stability under varying pH and temperature conditions?

- Methodology :

- Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks, analyzing degradation via LC-MS.

- Computational Modeling : DFT calculations predict hydrolysis susceptibility of the sulfonamide bond at different pH levels .

- Key Finding : The furan-ethyl backbone stabilizes the sulfonamide group against hydrolysis at pH 7–9 but promotes degradation under strongly acidic conditions (pH <3) .

Methodological Notes

- Contradiction Handling : Cross-validate spectral data (e.g., NMR vs. X-ray crystallography) to address structural ambiguities .

- Ethical Compliance : Adhere to guidelines for handling sulfonamides, including proper waste disposal and avoidance of in vivo testing without regulatory approval .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.